HIV-1 Protease Enzyme Inhibition: 4-Nitro Substituent Effect on Target Engagement
In a direct head-to-head experimental comparison, the 4-nitro-substituted thiazole derivative (Ligand 7, corresponding to this compound's core structure) demonstrated 45% inhibition of HIV-1 protease at an inhibitor concentration range of 800 µM to 10 µM, measured via fluorescence-based cleavage of the Abz-Thr-Ile-PNO2Phe=Gln-Arg-NH2 substrate at excitation 345/490 nm. This represents a 15% improvement over the unsubstituted phenylthio analog (Ligand 5: 39% inhibition) but is substantially lower than the 4-methoxy analog (Ligand 12: 75% inhibition) and the positive control ritonavir (85% inhibition) [1]. The estimated inhibition constant range for this thiazole series is 65 nM–5 µM, indicating moderate activity relative to clinical protease inhibitors (0.1–2.0 nM) [1].
| Evidence Dimension | HIV-1 protease enzyme inhibition (% inhibition) |
|---|---|
| Target Compound Data | 45% inhibition (Ligand 7, 4-nitro derivative, at inhibitor concentrations 800 µM–10 µM) |
| Comparator Or Baseline | Ligand 5 (unsubstituted phenylthio): 39%; Ligand 12 (4-methoxy): 75%; Ritonavir (positive control): 85% |
| Quantified Difference | 6 percentage points higher than unsubstituted analog; 30 percentage points lower than 4-methoxy analog |
| Conditions | Fluorescence-based enzyme assay; Abz-Thr-Ile-PNO2Phe=Gln-Arg-NH2 substrate; excitation 345/490 nm; inhibitor concentration range 800 µM–10 µM |
Why This Matters
This data defines the 4-nitro substitution as yielding intermediate HIV-1 protease inhibitory potency, making the compound a useful reference point for SAR studies but not a lead candidate for antiviral monotherapy compared to the 4-methoxy analog.
- [1] Hlongwe, Z. Thiazole derivatives as potential HIV-1 protease inhibitors. Master's thesis, Nelson Mandela University, 2021. Ligand 7 (4-nitro): 45% inhibition; Ligand 5 (unsubstituted): 39%; Ligand 12 (4-methoxy): 75%; Ritonavir: 85%. View Source
